molecular formula C27H33ClN2O5 B8113446 Fmoc-Lys(Boc)-COCH2Cl

Fmoc-Lys(Boc)-COCH2Cl

Cat. No.: B8113446
M. Wt: 501.0 g/mol
InChI Key: FMVZKAPHORZAMF-QHCPKHFHSA-N
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Description

Fmoc-Lys(Boc)-COCH2Cl is a complex organic compound. It is characterized by its unique structure, which includes a fluorenylmethyl ester group, a chloroacetyl group, and a tert-butoxycarbonyl (Boc) protected amine. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Boc)-COCH2Cl typically involves multiple steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the chloroacetyl intermediate: The protected amine is then reacted with chloroacetyl chloride in the presence of a base to form the chloroacetyl intermediate.

    Coupling with fluorenylmethyl ester: The final step involves coupling the chloroacetyl intermediate with fluorenylmethyl ester under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(Boc)-COCH2Cl undergoes various chemical reactions, including:

    Substitution reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles.

    Deprotection reactions: The Boc protecting group can be removed under acidic conditions to reveal the free amine.

    Hydrolysis: The ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for ester hydrolysis.

Major Products Formed

    Substitution reactions: Products depend on the nucleophile used.

    Deprotection: The free amine is obtained.

    Hydrolysis: The corresponding carboxylic acid is formed.

Scientific Research Applications

Fmoc-Lys(Boc)-COCH2Cl has several applications in scientific research:

    Medicinal chemistry: Used as an intermediate in the synthesis of pharmaceuticals.

    Organic synthesis: Serves as a building block for the synthesis of more complex molecules.

    Bioconjugation: Utilized in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of this compound depends on its application. In medicinal chemistry, it may act as a prodrug, where the active form is released upon metabolic conversion. The molecular targets and pathways involved would vary based on the specific drug or application being studied.

Comparison with Similar Compounds

Similar Compounds

    Carbamicacid,N-[(1S)-1-(2-bromoacetyl)-5-[[(1,1-dimethylethoxy)carbonyl]amino]pentyl]-, phenylmethyl ester: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.

    Carbamicacid,N-[(1S)-1-(2-iodoacetyl)-5-[[(1,1-dimethylethoxy)carbonyl]amino]pentyl]-,9H-fluoren-9-ylmethylester: Similar structure but with an iodoacetyl group.

Uniqueness

The uniqueness of Fmoc-Lys(Boc)-COCH2Cl lies in its combination of functional groups, which provides versatility in chemical reactions and applications.

Properties

IUPAC Name

tert-butyl N-[(5S)-7-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxoheptyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33ClN2O5/c1-27(2,3)35-25(32)29-15-9-8-14-23(24(31)16-28)30-26(33)34-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22-23H,8-9,14-17H2,1-3H3,(H,29,32)(H,30,33)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVZKAPHORZAMF-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)CCl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)CCl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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